2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a diverse array of functional groups, including a thiazole ring, a pyrrole ring, and various substituents such as butoxybenzoyl, chlorophenyl, and isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be approached through a multi-step synthetic route. The key steps may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substituent Introduction: The various substituents such as butoxybenzoyl and chlorophenyl groups can be introduced through Friedel-Crafts acylation and other electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the thiazole and pyrrole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
- ISOBUTYL 2-[3-(4-METHOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- ISOBUTYL 2-[3-(4-ETHOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
The uniqueness of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H31ClN2O6S |
---|---|
Molecular Weight |
583.1 g/mol |
IUPAC Name |
2-methylpropyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H31ClN2O6S/c1-5-6-14-38-22-12-10-19(11-13-22)25(34)23-24(20-8-7-9-21(31)15-20)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-16-17(2)3/h7-13,15,17,24,34H,5-6,14,16H2,1-4H3/b25-23- |
InChI Key |
ANGGOCRBPUORLP-BZZOAKBMSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=CC=C4)Cl)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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